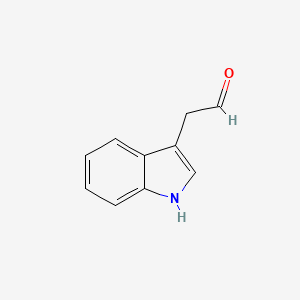

2-(1H-indol-3-yl)acetaldehyde

Description

Indol-3-ylacetaldehyde is an indoleacetaldehyde that is acetaldehyde in which one of the methyl hydrogens are replaced by a indol-3-yl group. It is an intermediate metabolite in the metabolism of tryptophan. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, a bacterial metabolite and a mouse metabolite.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,6-7,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOOUMGHGSPMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180582 | |

| Record name | Indoleacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indoleacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2591-98-2 | |

| Record name | Indole-3-acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoleacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoleacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLE-3-ACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A346H8E8WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indoleacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of Indole-3-Acetaldehyde in Tryptophan-Dependent Auxin Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, is a critical regulator of nearly every aspect of plant growth and development. Its biosynthesis is a complex process involving multiple pathways, primarily originating from the amino acid L-tryptophan (Trp). Indole-3-acetaldehyde (IAAld) serves as a crucial, convergent intermediate in several of these Trp-dependent pathways. This technical guide provides an in-depth examination of the metabolic routes that produce and consume IAAld, the enzymology of its conversion to IAA, and the quantitative and methodological considerations for its study. Understanding the regulation of IAAld metabolism is paramount for developing novel strategies to modulate plant growth and for the design of targeted agrochemicals and pharmaceuticals.

Introduction: Auxin Biosynthesis Overview

The plant hormone auxin is essential for regulating a vast array of developmental processes, including cell division and elongation, apical dominance, and responses to environmental cues.[1] The most abundant and physiologically active auxin is indole-3-acetic acid (IAA). Plants synthesize IAA through both tryptophan (Trp)-dependent and Trp-independent pathways.[2][3] The Trp-dependent pathways are the most well-characterized and consist of several distinct routes, often named for a key intermediate, including the indole-3-pyruvic acid (IPyA), tryptamine (TAM), and indole-3-acetaldoxime (IAOx) pathways.[1][2] A central feature of these major pathways is their convergence on the intermediate molecule, indole-3-acetaldehyde (IAAld), which represents the immediate precursor to IAA.[4][5] The final oxidation of IAAld to IAA is a critical, rate-limiting step, making the enzymes involved prime targets for regulatory control and external modulation.

Core Biosynthetic Pathways Converging on Indole-3-Acetaldehyde

IAAld is a pivotal junction in auxin biosynthesis, primarily linking the IPyA and TAM pathways to the final production of IAA.

The Indole-3-Pyruvic Acid (IPyA) Pathway

The IPyA pathway is considered the primary and most conserved route for IAA biosynthesis in plants.[1][6] It is a two-step process where IAAld is the key intermediate.[7]

-

Transamination of Tryptophan: The pathway begins with the conversion of L-tryptophan to indole-3-pyruvic acid (IPyA) by the TAA/TAR family of aminotransferases.[7]

-

Decarboxylation of IPyA: In the subsequent step, IPyA is decarboxylated to form indole-3-acetaldehyde (IAAld).[8][9] This reaction is catalyzed by indole-3-pyruvate decarboxylase (IPDC).[5]

-

Oxidation of IAAld: The final step is the oxidation of IAAld to IAA, catalyzed by aldehyde oxidases (AOs).[4][10]

Due to the inherent instability of IPyA and IAAld, their presence can sometimes be inferred by the detection of their respective reduced forms, indole-3-lactic acid (ILA) and indole-3-ethanol (TOL).[8][9]

The Tryptamine (TAM) Pathway

The TAM pathway provides an alternative route from Tryptophan to IAAld.

-

Decarboxylation of Tryptophan: Tryptophan is first converted to tryptamine (TAM) by tryptophan decarboxylase (TDC).[1]

-

Oxidation of Tryptamine: Tryptamine is then oxidized to form indole-3-acetaldehyde. This step can be catalyzed by an amine oxidase.[4][11] While some research initially proposed that YUCCA flavin monooxygenases convert tryptamine to N-hydroxytryptamine as an intermediate step, more recent evidence suggests a more direct conversion to IAAld in some species.[11][12]

-

Final Oxidation: As with the IPyA pathway, the resulting IAAld is oxidized to IAA by aldehyde oxidases.[11]

Enzymology of IAAld to IAA Conversion

The final conversion of IAAld to IAA is a critical control point in auxin homeostasis. This step is predominantly catalyzed by a class of enzymes known as aldehyde oxidases.

Aldehyde Oxidases (AOs): AOs are molybdo-iron-flavo enzymes that oxidize a variety of aldehydes to their corresponding carboxylic acids.[13] In the context of auxin biosynthesis, they are responsible for the oxidation of IAAld to IAA.[10][13] Plant AOs are encoded by a multigene family, and different isoforms may exhibit distinct substrate specificities and expression patterns, contributing to the tissue-specific regulation of auxin levels.[10] Studies in Arabidopsis, maize, and pea have confirmed the role of AOs in this final biosynthetic step.[11][13][14] For instance, the Arabidopsis auxin-overproducing mutant superroot1 (sur1) exhibits significantly higher AO activity, strongly supporting the enzyme's role in IAA biosynthesis.[14][15]

Quantitative Data Summary

The efficiency of the conversion of IAAld to IAA is reflected in the kinetic parameters of the aldehyde oxidases responsible for the catalysis. The Michaelis constant (Kₘ) indicates the substrate concentration at which the enzyme operates at half of its maximum velocity, with a lower Kₘ value suggesting a higher affinity for the substrate.

| Enzyme Source | Organism | Substrate | Kₘ (µM) | Reference(s) |

| Aldehyde Oxidase (Cell-wall fraction) | Hordeum vulgare (Barley) | IAAld | 5 | [16] |

| Aldehyde Oxidase (Soluble fraction) | Hordeum vulgare (Barley) | IAAld | 31 | [16] |

| Aldehyde Oxidase (zm-AO1) | Zea mays (Maize) | IAAld | 3.2 | [17] |

| Aldehyde Oxidase (AOα) | Arabidopsis thaliana | IAAld | 39 | [17] |

| Aldehyde Oxidase (BmIAO1) | Bombyx mori (Silkworm) | IAAld | 140 | [17] |

Experimental Protocols

Accurate investigation of the role of IAAld requires robust methodologies for both enzyme activity measurement and metabolite quantification.

Protocol: In Vitro Assay for Aldehyde Oxidase Activity

This protocol measures the enzymatic conversion of IAAld to IAA from a crude plant protein extract.

-

Enzyme Extraction:

-

Harvest 1-2 g of fresh plant tissue (e.g., seedling roots, coleoptiles) and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in 3-5 mL of ice-cold extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 1 mM EDTA, 10 mM dithiothreitol, and protease inhibitors).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the soluble protein fraction, for the assay. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Reaction Setup:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0).

-

In a 1.5 mL microfuge tube, combine 50-100 µg of crude enzyme extract with the reaction buffer to a final volume of 490 µL.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 10 µL of a stock solution of indole-3-acetaldehyde (IAAld) to achieve a final concentration of 50-100 µM.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). A no-enzyme control should be run in parallel.

-

-

Reaction Quenching and Product Analysis:

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Add an internal standard (e.g., ¹³C₆-IAA) for quantification.

-

Partition the indolic compounds by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and transfer the upper organic phase to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Resuspend the residue in a suitable solvent (e.g., 50% methanol) and analyze the production of IAA using HPLC with fluorescence detection or LC-MS/MS.

-

Protocol: Quantification of IAAld and IAA by LC-MS/MS

This protocol provides a high-sensitivity method for the simultaneous quantification of IAA and its precursor IAAld from small amounts of plant tissue.[18][19]

-

Sample Preparation:

-

Weigh 2-10 mg of frozen plant tissue into a 2 mL tube containing grinding beads.

-

Add 1 mL of extraction solvent (e.g., 2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v).

-

Immediately add a known quantity of stable isotope-labeled internal standards (e.g., D₄-IAAld, ¹³C₆-IAA).

-

Homogenize the tissue using a bead mill homogenizer.

-

Shake for 30 minutes at 4°C, then centrifuge at 13,000 x g for 10 minutes.

-

-

Purification:

-

Analysis:

-

Dry the eluate completely and resuspend in a small, precise volume of mobile phase (e.g., 100 µL of 30% methanol).

-

Inject the sample into an LC-MS/MS system.

-

Analyze using electrospray ionization (ESI) in positive mode and Selected Reaction Monitoring (SRM) to detect the specific mass transitions for endogenous IAAld/IAA and their corresponding heavy-isotope internal standards.

-

-

Quantification:

-

Calculate the concentration of the endogenous compounds by comparing the peak area ratio of the endogenous analyte to its corresponding labeled internal standard.

-

Conclusion and Future Directions

Indole-3-acetaldehyde stands as a linchpin in the biosynthesis of auxin, serving as the convergent precursor in the two primary Trp-dependent pathways. The final oxidative step, converting IAAld to IAA, is catalyzed by aldehyde oxidases and represents a critical regulatory node. For researchers in plant science and drug development, this metabolic junction offers a promising target. The development of specific inhibitors for aldehyde oxidases or the enzymes leading to IAAld production could yield potent and selective plant growth regulators or novel herbicides. Further research into the tissue-specific expression and regulation of the enzymes that metabolize IAAld will be crucial for a complete understanding of auxin homeostasis and for harnessing this knowledge for agricultural and therapeutic applications.

References

- 1. Auxin Biosynthesis Pathway - Dora Agri-Tech [doraagri.com]

- 2. academic.oup.com [academic.oup.com]

- 3. pnas.org [pnas.org]

- 4. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 | PLOS Pathogens [journals.plos.org]

- 6. academic.oup.com [academic.oup.com]

- 7. pnas.org [pnas.org]

- 8. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. peerj.com [peerj.com]

- 11. Auxin Biosynthesis in Pea: Characterization of the Tryptamine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Auxin biosynthesis in pea: characterization of the tryptamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research progress of aldehyde oxidases in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Higher Activity of an Aldehyde Oxidase in the Auxin-Overproducing superroot1 Mutant of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Higher activity of an aldehyde oxidase in the auxin-overproducing superroot1 mutant of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. experts.umn.edu [experts.umn.edu]

An In-depth Technical Guide to 2-(1H-indol-3-yl)acetaldehyde: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-indol-3-yl)acetaldehyde, also known as indole-3-acetaldehyde, is a key intermediate in tryptophan metabolism and a precursor to the plant hormone indole-3-acetic acid.[1][2] Its indole scaffold is a privileged structure in medicinal chemistry, making this aldehyde a valuable building block for the synthesis of various biologically active compounds.[3] This guide provides a comprehensive overview of the structure, chemical properties, and experimental protocols related to this compound, serving as a technical resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound possesses a bicyclic indole core with an acetaldehyde substituent at the C3 position. The indole ring system consists of a benzene ring fused to a pyrrole ring.

Molecular Formula: C₁₀H₉NO[4]

Molecular Weight: 159.18 g/mol [4]

CAS Number: 2591-98-2[2]

Synonyms: Indole-3-acetaldehyde, Tryptaldehyde[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various experimental settings, including reaction conditions and biological assays.

| Property | Value | Reference |

| Boiling Point | 120 °C (at 10-15 Torr) | [1] |

| pKa | 16.75 ± 0.30 (Predicted) | [1] |

| Storage Temperature | -20 °C | [4][5] |

| Purity (by HPLC) | 91.69% | [4] |

Table 1: Physicochemical Properties of this compound

Synthesis and Reactivity

While a specific, detailed, and published synthesis protocol for this compound can be elusive, a plausible synthetic route can be adapted from established methods for the preparation of related indole derivatives. The Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic rings like indole, can be modified to introduce the acetaldehyde moiety.

Hypothetical Synthetic Protocol

This protocol is a scientifically informed adaptation of known indole chemistry.

Reaction Scheme:

Indole → N-protected Indole → this compound

Step 1: N-Protection of Indole

-

To a solution of indole (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a suitable protecting group reagent, such as benzenesulfonyl chloride (1.1 equivalents), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Acetaldehyde Moiety Introduction (Modified Vilsmeier-Haack)

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere.

-

To this reagent, add a solution of the N-protected indole (1 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

Step 3: Deprotection

-

Dissolve the crude product from Step 2 in a suitable solvent (e.g., methanol).

-

Add a deprotecting agent, such as sodium hydroxide (NaOH) solution, and stir at room temperature.

-

Monitor the reaction by TLC.

-

Once the deprotection is complete, neutralize the reaction mixture and extract the final product, this compound.

-

Purify the product by column chromatography.

Experimental Protocols for Characterization

Accurate characterization is paramount for confirming the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, and a sufficient number of scans for adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder before running the sample.

-

Expected characteristic peaks include: N-H stretch (around 3400 cm⁻¹), C-H stretches (aromatic and aliphatic), a strong C=O stretch for the aldehyde (around 1720 cm⁻¹), and C=C stretches for the aromatic ring.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[3]

-

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

For ESI, typical conditions might include a capillary voltage of 3-4 kV and a desolvation gas flow.[7]

-

The expected molecular ion peak [M+H]⁺ would be at m/z 160.0757.

-

Biological Significance and Signaling Pathways

This compound is a key intermediate in the metabolic pathway of the essential amino acid tryptophan.[2][8] This pathway is of significant interest in drug development due to its role in various physiological and pathological processes.

Tryptophan Metabolism Pathway

The conversion of tryptophan to various bioactive molecules, including serotonin and melatonin, as well as kynurenine pathway metabolites, involves this compound.[8][9] The following diagram illustrates a simplified view of the tryptophan metabolism pathway leading to the formation and further conversion of indole-3-acetaldehyde.

Caption: Tryptophan metabolism to indole-3-acetaldehyde and its subsequent conversion.

Experimental Workflow for Compound Characterization

A logical workflow is essential for the systematic characterization of a newly synthesized compound like this compound.

References

- 1. This compound | 2591-98-2 [chemicalbook.com]

- 2. Indole-3-acetaldehyde - Wikipedia [en.wikipedia.org]

- 3. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. 2591-98-2|this compound|BLD Pharm [bldpharm.com]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. massbank.eu [massbank.eu]

- 8. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Enigmatic Aldehyde: A Technical Guide to the Natural Occurrence of Tryptaldehyde in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptaldehyde, chemically known as indole-3-acetaldehyde, is a reactive aldehyde and a key intermediate in the intricate metabolic network of tryptophan. While often transient and present in low concentrations, its biological significance is increasingly recognized across diverse life forms, from microorganisms to mammals. This technical guide provides an in-depth exploration of the natural occurrence of tryptaldehyde, its biosynthetic pathways, and its emerging roles as a signaling molecule. The content herein is curated for professionals in research, science, and drug development, offering a comprehensive resource on this pivotal biomolecule.

Natural Occurrence and Biosynthesis

Tryptaldehyde is not a terminal product but rather a crucial metabolic crossroads. Its presence has been confirmed in a wide array of biological systems, including mammals, plants, and various microorganisms.

In Mammalian Systems

In mammals, tryptaldehyde is primarily formed from the oxidative deamination of tryptamine, a reaction catalyzed by monoamine oxidases (MAO), specifically MAO-A and MAO-B. Tryptamine itself is a decarboxylation product of the essential amino acid L-tryptophan. The brain, liver, and gut are significant sites of this metabolic activity. While tryptaldehyde is rapidly converted to indole-3-acetic acid (IAA) by aldehyde dehydrogenase, its transient existence is crucial for downstream signaling events.

In Plant Systems

Plants utilize several pathways for the biosynthesis of the primary auxin, indole-3-acetic acid (IAA), with tryptaldehyde serving as a key intermediate in several of these routes. The tryptophan-dependent IAA biosynthesis pathways can proceed via tryptamine, indole-3-pyruvic acid, or indole-3-acetaldoxime, all of which can converge at the formation of tryptaldehyde before its final oxidation to IAA. This positions tryptaldehyde as a central molecule in plant growth and development.

In Microbial Systems

The gut microbiota, particularly species of Lactobacillus, are known producers of tryptaldehyde from dietary tryptophan. This microbial production contributes to the pool of indole derivatives that can interact with the host's cellular machinery. In the context of microbial communities, indole and its derivatives, including tryptaldehyde, have been implicated in cell-to-cell communication, such as the inhibition of biofilm formation in pathogenic bacteria like E. coli. This suggests a role for tryptaldehyde in modulating microbial ecology and host-microbe interactions.

In Marine Organisms

While research is ongoing, marine organisms, particularly sponges and red algae, are known to produce a diverse array of indole alkaloids. Although direct quantitative data for tryptaldehyde in these organisms is limited, the presence of a rich tryptophan metabolism suggests its likely role as a precursor or intermediate in the biosynthesis of these complex marine natural products.

Quantitative Data on Tryptaldehyde and Related Metabolites

Direct quantitative data for tryptaldehyde across various biological systems is notably scarce in publicly available literature, likely due to its reactive nature and low steady-state concentrations. However, data for its precursor, tryptamine, and its primary oxidation product, indole-3-acetic acid (IAA), are more readily available and provide an indirect measure of the flux through this metabolic pathway.

| Organism/Tissue | Compound | Concentration Range | Method of Analysis | Reference(s) |

| Arabidopsis thaliana (seedlings) | Indole-3-acetic acid (IAA) | 10-50 ng/g fresh weight | LC-MS/MS | [1] |

| Lactobacillus reuteri (culture) | Indole-3-lactic acid | 2-5 µg/mL | LC-MS/MS | [2] |

| Lactobacillus spp. (culture) | Indole-3-acetic acid (IAA) | 20-80 µg/mL | HPLC | [3][4] |

| Rat Brain | Tryptamine | 0.2-3 ng/g | GC-MS | [5] |

Note: The table above presents data for related tryptophan metabolites to provide context for the metabolic flux in which tryptaldehyde is an intermediate. Direct quantitative measurements of tryptaldehyde are encouraged for a more complete understanding.

Signaling Pathways Involving Tryptaldehyde

Tryptaldehyde and other indole derivatives are emerging as important signaling molecules, most notably through their interaction with the aryl hydrocarbon receptor (AhR).

Aryl Hydrocarbon Receptor (AhR) Signaling

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cell proliferation, and detoxification of xenobiotics. Tryptaldehyde has been identified as an endogenous ligand for AhR. Upon binding to tryptaldehyde, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their expression. Genes regulated by AhR activation include cytochrome P450 enzymes (e.g., CYP1A1), which are involved in the metabolism of various compounds, including tryptaldehyde itself, creating a feedback loop.

Experimental Protocols

Quantification of Tryptaldehyde by LC-MS/MS

This protocol provides a general framework for the quantification of tryptaldehyde in biological matrices. Optimization will be required for specific sample types and instrumentation.

a. Sample Preparation (from Plasma)

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated tryptaldehyde).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for tryptaldehyde and the internal standard. These will need to be determined empirically on the specific mass spectrometer used.

Spectrophotometric Assay for Monoamine Oxidase (MAO) Activity

This assay measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed oxidation of tryptamine to tryptaldehyde.[6][7][8]

a. Reagents

-

Phosphate buffer (100 mM, pH 7.4).

-

Tryptamine hydrochloride solution (10 mM in water).

-

Horseradish peroxidase (HRP) solution (100 units/mL).

-

4-Aminoantipyrine solution (10 mM in water).

-

N,N-Dimethylaniline solution (10 mM in ethanol).

-

Tissue homogenate (e.g., brain or liver) prepared in phosphate buffer.

b. Procedure

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 10 µL of tissue homogenate.

-

Add 10 µL of tryptamine solution.

-

To initiate the reaction, add a 30 µL mixture containing HRP, 4-aminoantipyrine, and N,N-dimethylaniline.

-

Incubate at 37°C for 30-60 minutes.

-

Measure the absorbance at 550 nm using a microplate reader.

-

A standard curve using known concentrations of hydrogen peroxide should be prepared to quantify the amount of H₂O₂ produced.

Conclusion and Future Directions

Tryptaldehyde stands as a pivotal, albeit transient, molecule in the vast metabolic landscape of tryptophan. Its roles as a biosynthetic intermediate and a signaling molecule are fundamental to the biology of a wide range of organisms. For researchers and professionals in drug development, understanding the nuances of tryptaldehyde's natural occurrence, biosynthesis, and signaling functions opens new avenues for therapeutic intervention. Future research should focus on developing more sensitive and robust methods for the direct quantification of tryptaldehyde in various biological matrices. Elucidating the full spectrum of its signaling activities, beyond the well-characterized AhR pathway, will undoubtedly reveal new insights into its physiological and pathophysiological significance. The exploration of tryptaldehyde's role in complex biological systems, from the gut microbiome to the marine environment, promises to uncover novel mechanisms of biological regulation and potential targets for future drug discovery.

References

- 1. Host–microbiome interactions: the aryl hydrocarbon receptor as a critical node in tryptophan metabolites to brain signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of brain acetaldehyde oxidizing systems in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

An In-Depth Technical Guide to the Enzymatic Conversion of Tryptophan to Indole-3-Acetaldehyde

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indole-3-acetaldehyde (IAAld) is a pivotal intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants. The enzymatic conversion of the amino acid L-tryptophan to IAAld serves as a critical junction in multiple metabolic pathways across kingdoms, including in plants, bacteria, and fungi. Understanding the enzymes that catalyze these transformations is fundamental for advancements in agricultural biotechnology, such as the development of novel plant growth regulators, and for drug development, where metabolic pathways can be targeted. This technical guide provides a comprehensive overview of the core enzymatic pathways responsible for this conversion, presents key quantitative data for the involved enzymes, details relevant experimental protocols, and provides visual diagrams of the biochemical routes and laboratory workflows.

Core Enzymatic Pathways from Tryptophan to Indole-3-Acetaldehyde

The biosynthesis of indole-3-acetaldehyde from tryptophan is primarily achieved through three distinct, well-characterized enzymatic pathways. These pathways differ in their initial enzymatic steps and intermediates but converge on the production of IAAld.

The Indole-3-Pyruvic Acid (IPA) Pathway

The IPA pathway is considered a major route for auxin biosynthesis in plants, fungi, and bacteria.[1][2] It is a two-step process initiated by the transamination of L-tryptophan.

-

Transamination of L-Tryptophan: A pyridoxal-5'-phosphate (PLP)-dependent aminotransferase, such as Tryptophan Aminotransferase (TAA) or related enzymes (TAR), catalyzes the transfer of an amino group from L-tryptophan to an α-keto acid acceptor (e.g., α-ketoglutarate), producing indole-3-pyruvic acid (IPA) and an amino acid (e.g., L-glutamate).[3]

-

Decarboxylation of IPA: Indole-3-pyruvate decarboxylase (IPDC), a thiamine pyrophosphate (TPP)-dependent enzyme, then catalyzes the decarboxylation of IPA to form indole-3-acetaldehyde and carbon dioxide.[4][5]

The Tryptamine (TAM) Pathway

The TAM pathway is another significant route for IAAld synthesis, particularly noted in certain plants and microorganisms.[6] This pathway also consists of two primary enzymatic steps.

-

Decarboxylation of L-Tryptophan: L-Tryptophan is first decarboxylated by L-tryptophan decarboxylase (TDC), a PLP-dependent enzyme, to produce tryptamine.[7]

-

Oxidation of Tryptamine: Tryptamine is then oxidatively deaminated by an amine oxidase, often a copper-containing enzyme, to yield indole-3-acetaldehyde.[8]

The Tryptophan Side-Chain Oxidase (TSO) Pathway

A third, more direct route has been identified, primarily in Pseudomonas species.[9][10] This pathway involves the direct conversion of L-tryptophan to IAAld in a single step, catalyzed by the enzyme Tryptophan Side-chain Oxidase (TSO).[11] This pathway is less common compared to the IPA and TAM routes.

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes involved in the conversion of tryptophan to IAAld are critical for understanding pathway flux and regulation. The following tables summarize available quantitative data for the primary enzymes from various biological sources.

Table 1: Kinetic Parameters of Tryptophan Aminotransferases (TAA/TAR)

| Enzyme Source | Substrate | Km (µM) | Vmax | kcat (s-1) | Optimal pH | Reference(s) |

|---|---|---|---|---|---|---|

| Arabidopsis thaliana TAA1 | L-Tryptophan | 43.6 | N/A | N/A | ~8.0 | [12] |

| Arabidopsis thaliana TAA1 | Indole-3-Pyruvic Acid | 0.7 | N/A | N/A | ~8.0 | [12] |

| Pig Heart AST | L-Tryptophan | >200,000 | N/A | N/A | N/A |[13] |

Table 2: Kinetic Parameters of Indole-3-Pyruvate Decarboxylases (IPDC)

| Enzyme Source | Substrate | Km (µM) | Vmax | kcat (s-1) | Optimal pH | Reference(s) |

|---|---|---|---|---|---|---|

| Enterobacter cloacae | Indole-3-Pyruvic Acid | 15 | N/A | N/A | 6.0-7.0 | [5] |

| Enterobacter cloacae | Pyruvic Acid | 2,500 | N/A | N/A | 6.0-7.0 | [5] |

| Neurospora crassa | Pyruvic Acid | N/A | N/A | N/A | ~6.5 |[14] |

Table 3: Kinetic Parameters of Tryptophan Decarboxylases (TDC)

| Enzyme Source | Substrate | Km (mM) | Vmax | kcat (min-1) | Optimal pH | Reference(s) |

|---|---|---|---|---|---|---|

| Mediterraneibacter gnavus | L-Tryptophan | 1.1 | N/A | 4400 | N/A | [15] |

| Mediterraneibacter gnavus | L-Phenylalanine | 70 | N/A | 230 | N/A | [15] |

| Rat Brain AADC | 5-Hydroxytryptophan | N/A | N/A | N/A | ~8.0-8.5 |[16] |

N/A: Data not available in the cited literature.

Experimental Protocols

Detailed and reproducible protocols are essential for studying the enzymatic conversion of tryptophan to IAAld. This section provides methodologies for key in vitro enzyme assays and the analytical quantification of the product.

Protocol 1: In Vitro Tryptophan Aminotransferase (TAA) Assay

This protocol describes a spectrophotometric assay to measure TAA activity by detecting the formation of the product, indole-3-pyruvic acid (IPyA). The assay relies on the formation of an IPyA-borate complex, which has a strong absorbance at 330 nm.[12]

Materials:

-

Purified TAA enzyme

-

Reaction Buffer: 100 mM Sodium Borate, pH 8.0

-

L-Tryptophan (Substrate)

-

α-Ketoglutarate (Amino Acceptor)

-

Pyridoxal-5'-phosphate (PLP, Cofactor)

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a stock solution of 1 M L-Tryptophan, 1 M α-Ketoglutarate, and 10 mM PLP.

-

In a 1 mL quartz cuvette, prepare a reaction mixture containing:

-

850 µL Reaction Buffer

-

50 µL of 10 mM PLP (final concentration: 0.5 mM)

-

50 µL of 1 M α-Ketoglutarate (final concentration: 50 mM)

-

Purified TAA enzyme (e.g., 1-5 µg)

-

-

Incubate the mixture at 30°C for 5 minutes to allow for enzyme equilibration.

-

Initiate the reaction by adding 50 µL of 1 M L-Tryptophan (final concentration: 50 mM).

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 330 nm over 5-10 minutes.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. The rate of IPyA formation can be quantified using a standard curve of IPyA in the same borate buffer.

References

- 1. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant [mdpi.com]

- 7. Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The oxidation of tryptamine to 3-indolylacetaldehyde by plant amine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 | PLOS Pathogens [journals.plos.org]

- 10. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tryptophan Side-Chain Oxidase Enzyme Suppresses Hepatocellular Carcinoma Growth through Degradation of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-3-pyruvic acid regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tryptophan metabolism via transamination. In vitro aminotransferase assay using dinitrophenylhydrazine method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Catalytically active filaments - pyruvate decarboxylase from Neurospora crassa. pH-controlled oligomer structure and catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. [Purification and properties of aromatic L-amino acid decarboxylase (4.1.1.28) of rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Characteristics of 2-(1H-indol-3-yl)acetaldehyde Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical characteristics of 2-(1H-indol-3-yl)acetaldehyde powder, a significant intermediate in tryptophan metabolism. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Compound Identification

-

Chemical Name: this compound

-

Synonyms: Indole-3-acetaldehyde, Tryptaldehyde

-

CAS Number: 2591-98-2

-

Molecular Formula: C₁₀H₉NO

Physical Properties

The physical properties of this compound are critical for its handling, storage, and application in experimental settings. A summary of these properties is provided below.

Qualitative Properties

-

Appearance: The compound is typically a light yellow to brownish crystalline powder. It has also been described as a brown semi-solid, which may depend on purity and storage conditions.

-

Odor: It possesses a characteristic aromatic indole odor, which can be likened to that of jasmine or orange blossoms.

-

Solubility: this compound has limited solubility in water due to its hydrophobic aromatic indole ring. However, it demonstrates good solubility in various organic solvents, including ethanol, methanol, and dichloromethane. The solubility in these solvents generally increases with a rise in temperature.

-

Stability: The compound is known to be sensitive to air and light. To maintain its integrity, it should be stored in a cool, dark place under an inert atmosphere. For long-term storage, a freezer at -20°C is recommended.

Quantitative Properties

The following table summarizes the key quantitative physical and chemical data for this compound.

| Property | Value | Notes |

| Molecular Weight | 159.18 g/mol | |

| Melting Point | 96.0 °C | |

| Boiling Point | 120 °C | at 10-15 Torr |

| 304.0 °C | at atmospheric pressure | |

| Density (Predicted) | 1.205 ± 0.06 g/cm³ | |

| pKa (Predicted) | 16.75 ± 0.30 |

Experimental Protocols for Property Determination

Standardized methodologies are crucial for the accurate and reproducible determination of physical properties. The following sections outline general protocols applicable to a crystalline powder like this compound.

Appearance and Odor Assessment

-

Objective: To qualitatively describe the physical state, color, and odor of the substance.

-

Methodology:

-

Appearance: A small, representative sample of the powder is placed on a clean, white surface (e.g., a watch glass or weighing paper). The sample is observed under adequate lighting for its physical state (e.g., crystalline, amorphous), color, and homogeneity. Observations are recorded systematically.

-

Odor: The "wafting" technique is employed for safety. The container with the sample is held several inches away from the nose. The vapor is gently waved or fanned towards the nose with a hand. Direct inhalation from the container is strictly avoided. The perceived odor is described using standard descriptors.

-

Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound melts to a liquid.

-

Methodology:

-

Sample Preparation: A small amount of the dry powder is loaded into a glass capillary tube (sealed at one end) to a height of 1-2 mm. The sample is compacted by tapping the tube gently.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or oil bath adjacent to a thermometer.

-

Measurement: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. For a pure compound, this range is typically sharp (0.5-1.0 °C).

-

Solubility Determination (Equilibrium Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

-

Methodology:

-

Preparation: An excess amount of the powder is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered (using a filter that does not adsorb the solute) to remove any undissolved solids.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations. The resulting concentration represents the equilibrium solubility.

-

Biological Context: Tryptophan Metabolism

This compound is a key intermediate in the metabolism of the essential amino acid L-tryptophan. It is formed from tryptamine and can be further oxidized to indole-3-acetic acid (IAA), a prominent plant hormone (auxin). Understanding this pathway is vital in various fields, including biochemistry and agricultural science.

Caption: Simplified metabolic conversion of tryptamine.

Indole-3-acetaldehyde: A Core Intermediate in Auxin Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indole-3-acetaldehyde (IAAId) is a pivotal intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most ubiquitous and physiologically active auxin in plants. As a central metabolic hub, understanding the synthesis, conversion, and regulation of IAAId is critical for advancements in plant science, agriculture, and the development of novel plant growth regulators. This technical guide provides a comprehensive overview of the key chemical properties, biosynthetic pathways, and experimental methodologies related to indole-3-acetaldehyde.

Physicochemical and Identification Data

For ease of reference and experimental planning, the fundamental physicochemical properties and identifiers for indole-3-acetaldehyde are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 2591-98-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₉NO | [4][5] |

| Molecular Weight | 159.18 g/mol | [1][4] |

| IUPAC Name | 2-(1H-indol-3-yl)acetaldehyde | [1] |

| Synonyms | Tryptaldehyde, IAAld | [1][5] |

Indole-3-acetaldehyde in Auxin Biosynthesis

Indole-3-acetaldehyde is a key intermediate in several tryptophan-dependent pathways for IAA biosynthesis in plants and microorganisms. Its formation and subsequent conversion are tightly regulated by a series of enzymes.

Key Biosynthetic and Metabolic Pathways

Indole-3-acetaldehyde serves as a central convergence point for multiple IAA biosynthesis routes. The primary pathways involving this intermediate are the Tryptamine (TAM) pathway and the Indole-3-pyruvic acid (IPyA) pathway.

References

- 1. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Indole-3-acetaldehyde - Wikipedia [en.wikipedia.org]

The Unveiling of a Key Precursor: A Technical Guide to the Discovery of Indole-3-Acetaldehyde in Auxin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA), the principal auxin in plants, is a pivotal signaling molecule orchestrating a vast array of developmental processes, from cell elongation and division to organogenesis and tropic responses. The elucidation of its biosynthetic pathways has been a cornerstone of plant biology, with significant implications for agriculture and therapeutic development. This technical guide delves into the core discovery of indole-3-acetaldehyde (IAAld) as a direct and crucial precursor to IAA. We will explore the seminal experiments that established this relationship, present key quantitative data, detail the experimental protocols of the era, and visualize the underlying biochemical pathways.

The Tryptophan-Dependent Pathways: A Convergence on Indole-3-Acetaldehyde

The biosynthesis of IAA from tryptophan is not a single, linear route but rather a network of interconnected pathways. Several of these pathways converge at the intermediate, indole-3-acetaldehyde, highlighting its central role in auxin production. The two most prominent pathways featuring IAAld are the Indole-3-pyruvic acid (IPA) and the Tryptamine (TAM) pathways.

In the IPA pathway , tryptophan is first converted to indole-3-pyruvic acid by an aminotransferase. Subsequently, indole-3-pyruvate decarboxylase (IPDC) catalyzes the decarboxylation of IPA to yield indole-3-acetaldehyde.[1] The final step, the oxidation of IAAld to IAA, is carried out by an aldehyde dehydrogenase.[1][2]

The TAM pathway initiates with the decarboxylation of tryptophan to tryptamine by tryptophan decarboxylase. Tryptamine is then oxidized by an amine oxidase to form indole-3-acetaldehyde, which is then converted to IAA by an aldehyde dehydrogenase, as in the IPA pathway.[3]

A third, less common pathway involving a tryptophan side-chain oxidase can also directly convert tryptophan to IAAld.[2] The convergence of these routes on IAAld underscores its significance as a penultimate intermediate in IAA synthesis.

Quantitative Data on the Conversion of Indole-3-Acetaldehyde to Indole-3-Acetic Acid

The enzymatic conversion of IAAld to IAA is a critical step in auxin biosynthesis. The efficiency of this reaction has been quantified in various organisms and cellular fractions. The key enzyme responsible is typically an aldehyde dehydrogenase (ALDH) or an indole-3-acetaldehyde oxidase.[2][3]

| Organism/System | Enzyme/Fraction | Substrate | Km (µM) | Vmax/Activity | Cofactor | Reference |

| Hordeum vulgare (Barley) Seedlings (Cell-Wall Fraction) | Aldehyde Dehydrogenase Activity | Indole-3-acetaldehyde | 5 | - | NAD+ | [4] |

| Hordeum vulgare (Barley) Seedlings (Soluble Fraction) | Aldehyde Dehydrogenase Activity | Indole-3-acetaldehyde | 31 | - | NAD+ | [4] |

| Pseudomonas syringae (recombinant in E. coli) | AldA (Aldehyde Dehydrogenase) | Indole-3-acetaldehyde | - | ~25 µM IAA produced in 24h | NAD+ | [2] |

| Pseudomonas syringae (recombinant in E. coli) | AldB (Aldehyde Dehydrogenase) | Indole-3-acetaldehyde | - | ~15 µM IAA produced in 24h | NAD+ | [2] |

| Bombyx mori (Silkworm) Silk Gland | BmIAO1 (Aldehyde Oxidase) | Indole-3-acetaldehyde | - | Enzymatic conversion observed | - | [1] |

Experimental Protocols: From Discovery to Characterization

The identification of IAAld as an IAA precursor dates back to the mid-20th century, with foundational work relying on bioassays and early chromatographic techniques. Modern approaches have allowed for precise enzymatic characterization.

Seminal Discovery Methodology (circa 1949)

The pioneering work of researchers like Peter Larsen provided the initial evidence for the conversion of IAAld to IAA.[3] The experimental approach of that era would have likely involved the following steps:

1. Preparation of Plant Material:

-

Etiolated (dark-grown) coleoptiles from Avena sativa (oat) were a standard model system due to their high sensitivity to auxin.[5][6]

-

Coleoptiles were excised and, in some experiments, the juice was extracted by pressing the tissue.[3]

2. Incubation with Precursor:

-

Excised coleoptiles or coleoptile juice were incubated with a solution of indole-3-acetaldehyde. Control groups were incubated without the precursor.

3. Extraction of Indolic Compounds:

-

After incubation, the plant material was homogenized in a solvent like diethyl ether or chloroform, often acidified with a small amount of HCl to improve the extraction of acidic compounds like IAA.[4]

-

The solvent was then evaporated to concentrate the extracted compounds.

4. Separation by Paper Chromatography:

-

The concentrated extract was spotted onto a strip of filter paper (e.g., Whatman No. 1).[7]

-

The chromatogram was developed by allowing a solvent system (e.g., a mixture of n-butanol, acetic acid, and water) to move up the paper by capillary action.[7] This would separate the different indolic compounds based on their polarity and partitioning between the stationary (water in the paper) and mobile (solvent) phases.[8]

5. Quantification by Avena Coleoptile Bioassay:

-

The developed chromatogram was dried and cut into segments.

-

Each segment was placed in an agar block.

-

The agar blocks were then applied asymmetrically to the decapitated coleoptiles of fresh oat seedlings.[6]

-

The degree of curvature of the coleoptiles after a set period was measured. The angle of curvature is proportional to the concentration of active auxin (IAA) that diffused from the paper segment into the agar block.[5][6]

-

By comparing the curvature induced by the extract from the IAAld-fed tissue to that of a standard IAA concentration curve, the amount of IAA produced could be estimated.

Modern Enzymatic Assay for Aldehyde Dehydrogenase (e.g., AldA)

Contemporary studies focus on the detailed characterization of the enzymes responsible for the IAAld to IAA conversion.

1. Gene Cloning and Protein Expression:

-

The gene encoding the putative aldehyde dehydrogenase (e.g., aldA from Pseudomonas syringae) is cloned into an expression vector (e.g., pET-21a).[2]

-

The vector is transformed into a suitable expression host, such as E. coli BL21(DE3).[2]

-

Protein expression is induced, and the enzyme is purified using techniques like affinity chromatography.

2. In Vitro Enzyme Assay:

-

The reaction mixture contains a buffered solution (e.g., Tris-HCl), the purified enzyme, the cofactor NAD+, and the substrate indole-3-acetaldehyde.[2]

-

The reaction is incubated at a specific temperature for a defined period.

-

The reaction is stopped, often by acidification or addition of an organic solvent.

3. Quantification of IAA by LC-MS/MS:

-

The reaction mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The amount of IAA produced is quantified by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA). This method provides high sensitivity and specificity.

Visualizing the Pathways and Processes

Biochemical Pathways of IAA Synthesis via Indole-3-Acetaldehyde

References

- 1. academic.oup.com [academic.oup.com]

- 2. scribd.com [scribd.com]

- 3. Conversion of indole acetaldehyde to indoleacetic acid in excised coleoptiles and in coleoptile juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Simplified Method for Auxin Extraction [authors.library.caltech.edu]

- 5. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]

- 7. Paper Chromatography - Separation Procedures | Laboratory Methodology [biocyclopedia.com]

- 8. Paper chromatography - Wikipedia [en.wikipedia.org]

The Biochemical Nexus: A Technical Guide to the Tryptamine and Indole-3-Acetaldehyde Relationship

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core biochemical relationship between tryptamine and its immediate metabolic derivative, indole-3-acetaldehyde. This conversion is a pivotal step in diverse biological systems, from neurotransmitter catabolism in mammals to phytohormone biosynthesis in plants and bacteria. Understanding this enzymatic transformation is critical for research in neuropharmacology, plant biology, and microbial pathogenesis.

The Core Transformation: Oxidative Deamination of Tryptamine

The primary biochemical reaction connecting tryptamine and indole-3-acetaldehyde is an oxidative deamination. In this process, the primary amine group of tryptamine is removed and replaced with a carbonyl group, yielding indole-3-acetaldehyde. This reaction is catalyzed by a class of enzymes known as amine oxidases.

In mammals, tryptamine is classified as a trace amine that can act as a neuromodulator or neurotransmitter.[1] Its metabolism and inactivation are predominantly carried out by mitochondrial-bound enzymes called monoamine oxidases (MAOs).[2][3]

-

Enzymes Involved: Two isoforms, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), are responsible for the oxidative deamination of tryptamine.[2][4] Tryptamine is a substrate for both isoforms across various human tissues, including the brain, liver, and kidneys.[4] The reaction consumes oxygen and produces hydrogen peroxide (H₂O₂) and ammonia (NH₃) as byproducts.[2]

-

Metabolic Significance: This conversion is the first and rate-limiting step in the catabolism of tryptamine. The resulting indole-3-acetaldehyde is a reactive aldehyde that is subsequently oxidized by aldehyde dehydrogenase (ALDH) to the more stable carboxylic acid, indole-3-acetic acid (IAA).[2]

In many plants and bacteria, the conversion of tryptamine to indole-3-acetaldehyde is a crucial step in a tryptophan-dependent pathway for the biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically active plant hormone (auxin).[5][6]

-

The Tryptamine (TAM) Pathway: This metabolic route begins with the decarboxylation of tryptophan to produce tryptamine.[7][8] Subsequently, an amine oxidase catalyzes the conversion of tryptamine to indole-3-acetaldehyde.[5][9] This intermediate is then oxidized by an indole-3-acetaldehyde dehydrogenase to yield IAA.[5][9][10]

-

Virulence Factor: In plant pathogens like Pseudomonas syringae, IAA synthesized via this pathway acts as a virulence factor that suppresses host defense mechanisms.[5][10]

Broader Metabolic Pathways

The conversion of tryptamine to indole-3-acetaldehyde does not occur in isolation. It is an integral part of larger metabolic networks in different domains of life.

Quantitative Data and Enzyme Kinetics

While precise Michaelis-Menten kinetic parameters for tryptamine metabolism in human tissues are not widely published, available data provide key insights into the relative contributions of MAO isoforms.[11]

Table 1: Relative Contribution of MAO Isoforms to Tryptamine Metabolism in Human Tissues

| Tissue | MAO-A Contribution (%) | MAO-B Contribution (%) |

|---|---|---|

| Cerebral Cortex | ~50% | ~50% |

| Kidney (Cortex & Medulla) | ~60% | ~40% |

| Liver | ~75% | ~25% |

(Data sourced from O'Carroll et al., 1983, as cited in search results[4])

In pathogenic bacteria, the focus shifts to the production of the final product, IAA, from various precursors, including indole-3-acetaldehyde (IAAld).

Table 2: IAA Production in E. coli Expressing Aldehyde Dehydrogenases from P. syringae

| Expressed Enzyme | Substrate Added (0.25 mM) | IAA Produced (ng/mL) after 24 hrs |

|---|---|---|

| AldA (PSPTO_2673) | IAAld | ~12,000 |

| AldB (PSPTO_3323) | IAAld | ~1,000 |

| pET-21a (Control) | IAAld | < 500 |

(Data represents an approximation from graphical data presented in McClerklin et al., 2018, as seen in search results[5][12])

Experimental Protocols

Investigating the metabolism of tryptamine requires robust in vitro assays. Below are methodologies for assessing metabolic stability and enzyme activity.

This protocol is designed to determine the rate of tryptamine's disappearance when incubated with human liver microsomes (HLMs), a key in vitro model for studying drug metabolism.[11]

Objective: To calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of tryptamine.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Tryptamine solution

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

100 mM Phosphate Buffer (pH 7.4)

-

Ice-cold acetonitrile (ACN) with a suitable internal standard (e.g., deuterated tryptamine)

-

96-well plates

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Incubation:

-

Pre-warm the HLM suspension and tryptamine solution at 37°C for 10 minutes in a 96-well plate.[11]

-

Initiate the reaction by adding the NADPH regenerating system.

-

Final concentrations in a typical 200 µL incubation volume:

-

HLM: 1 mg/mL

-

Tryptamine: 1 µM[11]

-

-

Incubate the plate at 37°C with gentle shaking.[11]

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing the internal standard.[11] This step precipitates proteins and halts enzymatic activity.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining tryptamine using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of tryptamine remaining versus time.[11]

-

The slope of the linear portion of this plot represents the elimination rate constant (k).[11]

-

Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k .[11]

-

Calculate intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein.[11]

-

This protocol assesses the activity of MAO-A and MAO-B by measuring the fluorescence of a product formed from the oxidation of a specific substrate.[13] While tryptamine itself is not fluorescent, this method is standard for measuring the general activity of MAO enzymes that metabolize it.

Objective: To quantify the enzymatic activity of MAO-A and MAO-B.

Materials:

-

Source of MAO enzymes (e.g., recombinant human MAO-A/B, mitochondrial fractions)

-

Kynuramine (substrate for both MAO-A and MAO-B)

-

Clorgyline (selective MAO-A inhibitor)

-

Selegiline (selective MAO-B inhibitor)

-

Alkaline solution (e.g., NaOH)

-

Spectrofluorimeter

Procedure:

-

Assay Setup: Prepare reaction mixtures containing the enzyme source in a suitable buffer.

-

Inhibitor Controls (for isoform specificity): For specific measurement of one isoform, pre-incubate the enzyme with a selective inhibitor for the other (e.g., use selegiline to inhibit MAO-B when measuring MAO-A activity).

-

Reaction Initiation: Add the substrate, kynuramine, to start the reaction.

-

Incubation: Incubate at 37°C for a defined period.

-

Reaction Termination and Detection:

-

Data Analysis: Quantify the fluorescence and compare it to a standard curve to determine the rate of product formation, which is proportional to enzyme activity. The residual activity in the presence of inhibitors can be compared to controls to assess the inhibitory potential of test compounds.[13]

Conclusion

The biochemical conversion of tryptamine to indole-3-acetaldehyde represents a fundamental metabolic junction. In mammals, it is the primary catabolic route for a key trace amine, mediated by MAO-A and MAO-B, making it a significant target in neuropharmacology. In the plant and microbial worlds, this same reaction, catalyzed by analogous amine oxidases, serves a biosynthetic purpose, forming a critical intermediate for the production of the phytohormone auxin. The shared chemistry underscores a divergent evolutionary application of a core biochemical process. A thorough understanding of the enzymes, kinetics, and metabolic context of this relationship is essential for professionals developing novel therapeutics or engineering agricultural and biotechnological solutions.

References

- 1. The relative contribution of monoamine oxidase and cytochrome p450 isozymes to the metabolic deamination of the trace amine tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptamine - Wikipedia [en.wikipedia.org]

- 4. The oxidation of tryptamine by the two forms of monoamine oxidase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The case of tryptamine and serotonin in plants: a mysterious precursor for an illustrious metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals [frontiersin.org]

- 9. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 | PLOS Pathogens [journals.plos.org]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Laboratory Synthesis of 2-(1H-indol-3-yl)acetaldehyde: An Essential Intermediate for Drug Discovery and Development

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(1H-indol-3-yl)acetaldehyde, also known as indole-3-acetaldehyde or tryptaldehyde, is a critical intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) and a metabolite of tryptophan.[1][2] Its versatile structure makes it a valuable building block in the synthesis of various biologically active compounds and pharmaceuticals. This document provides detailed protocols for the laboratory synthesis of this compound, targeting researchers in organic chemistry, medicinal chemistry, and drug development. Two primary synthetic routes are presented: the oxidation of tryptophol (indole-3-ethanol) and the reduction of an indole-3-acetic acid derivative.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs. This compound serves as a key precursor for the elaboration of more complex indole-containing molecules. Its aldehyde functionality allows for a variety of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, providing access to a diverse range of chemical entities for drug discovery programs. The protocols outlined herein describe reliable methods for the preparation of this important synthetic intermediate.

Synthesis Protocols

Two robust and well-documented methods for the synthesis of this compound are detailed below. The first involves the oxidation of the commercially available or readily synthesized tryptophol. The second protocol describes the partial reduction of a methyl indole-3-acetate.

Protocol 1: Oxidation of Tryptophol (Indole-3-ethanol)

This protocol involves a two-step process: the synthesis of the starting material, tryptophol, from indole-3-acetic acid, followed by its oxidation to the target aldehyde.

Step 1a: Synthesis of Tryptophol from Indole-3-acetic Acid

Tryptophol can be synthesized by the reduction of indole-3-acetic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

In a separate flask, dissolve indole-3-acetic acid in anhydrous THF.

-

Slowly add the indole-3-acetic acid solution to the LiAlH₄ suspension via the dropping funnel with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether or THF.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tryptophol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure tryptophol.

Step 1b: Swern Oxidation of Tryptophol to this compound

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous DCM to the oxalyl chloride solution. Stir the mixture for 10-15 minutes at -78 °C.

-

Add a solution of tryptophol in anhydrous DCM dropwise to the activated DMSO mixture. Continue stirring at -78 °C for 30-45 minutes.

-

Add triethylamine (a hindered organic base) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound should be purified immediately, as it can be unstable. Purification is typically achieved by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5]

Protocol 2: Reduction of Methyl Indole-3-Acetate

This method involves the partial reduction of an ester to an aldehyde using a sterically hindered reducing agent, Diisobutylaluminium hydride (DIBAL-H), at low temperatures.

Step 2a: Synthesis of Methyl Indole-3-Acetate

The starting ester can be prepared from indole-3-acetic acid by standard esterification methods, such as Fischer esterification.

Experimental Protocol:

-

Suspend indole-3-acetic acid in an excess of methanol.

-